4-(3,5-Dichlorophenyl)piperidine

Description

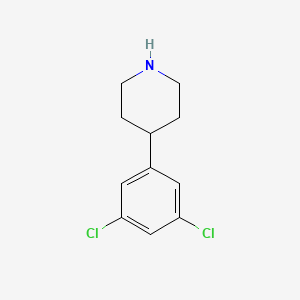

The compound 4-(3,5-Dichlorophenyl)piperidine has garnered attention within the scientific community as a key intermediate and a structural motif in the design of biologically active molecules. cymitquimica.comchembk.com Its architecture, featuring a piperidine (B6355638) ring attached to a dichlorinated phenyl group, offers a unique combination of structural rigidity and functional group accessibility, making it a valuable building block in drug discovery programs.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a prevalent feature in a multitude of natural products and synthetic drugs. Its conformational flexibility and the ability of the nitrogen atom to act as a basic center or a point for further functionalization contribute to its widespread use in medicinal chemistry. The substitution pattern on the piperidine ring profoundly influences the molecule's three-dimensional shape, physicochemical properties, and ultimately, its biological activity.

The introduction of an aryl group at the 4-position of the piperidine ring, as seen in 4-arylpiperidines, has proven to be a particularly fruitful strategy in the development of central nervous system (CNS) active agents and other therapeutics. This structural arrangement allows for interactions with various biological targets, including G-protein coupled receptors (GPCRs) and ion channels.

The incorporation of a dichlorophenyl moiety onto the piperidine scaffold, as in this compound, introduces specific electronic and steric properties that can significantly modulate a compound's pharmacological profile. The chlorine atoms, being electron-withdrawing and lipophilic, can influence factors such as metabolic stability, membrane permeability, and receptor binding affinity.

Academic research has explored dichlorophenyl-substituted piperidines in various therapeutic contexts. For instance, derivatives of piperidine-4-carboxamide bearing dichlorophenyl groups have been investigated as potent CCR5 antagonists, which are crucial in the development of anti-HIV-1 agents. nih.govnih.govnih.gov The strategic placement of chlorine atoms on the phenyl ring has been shown to impact the inhibitory activity of these compounds.

Furthermore, the dichlorophenylpiperidine framework has been a subject of investigation in the context of dopamine (B1211576) and sigma receptor ligands. For example, studies on 4-aroylpiperidines and their derivatives have revealed that substitutions on the phenyl ring, including dichlorination, play a critical role in determining the affinity and selectivity for sigma-1 receptors. nih.gov Research into novel piperidine antagonists for the dopamine D4 receptor has also highlighted the importance of the substitution pattern on the aromatic ring for achieving high affinity and selectivity. nih.govnih.gov

The following table presents data on the biological activity of some dichlorophenyl-substituted piperidine derivatives, illustrating the impact of structural modifications on their potency.

| Compound | Target | Biological Activity (IC₅₀/Kᵢ) |

| 1-acetyl-N-{3-[4-(4-carbamoylbenzyl)piperidin-1-yl]propyl}-N-(3-chloro-4-methylphenyl)piperidine-4-carboxamide (5m, TAK-220) | CCR5 | 3.5 nM (Binding Affinity, IC₅₀) |

| {1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}(4-fluorophenyl)methanone (7b) | Sigma-1 Receptor | 0.83 nM (Kᵢ) |

| {1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}(4-fluorophenyl)methanol (8b) | Sigma-1 Receptor | 2.1 nM (Kᵢ) |

This table is a representation of data for related compounds to illustrate the research context. Data for this compound itself is not explicitly detailed in the provided search results.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-(3,5-dichlorophenyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Cl2N/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAZCHLLTBVGCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654108 | |

| Record name | 4-(3,5-Dichlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475653-05-5 | |

| Record name | 4-(3,5-Dichlorophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 475653-05-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 3,5 Dichlorophenyl Piperidine and Analogues

De Novo Piperidine Ring Formation Strategies

Cyclization Reactions

One-Pot Cyclocondensation from Alkyl Dihalides and Amines/Hydrazines

One-pot cyclocondensation reactions provide an efficient and atom-economical approach to the synthesis of piperidine rings. This strategy typically involves the reaction of an appropriate alkyl dihalide with a primary amine or hydrazine, leading to the direct formation of the heterocyclic core. While specific examples detailing the synthesis of this compound via this method are not prevalent in the reviewed literature, the general principle is well-established for the construction of piperidines and pyrrolidines. nih.govresearchgate.net

This method integrates amide activation, reduction of nitrile ions, and intramolecular nucleophilic substitution in a single pot. nih.gov The reaction conditions are generally mild, and the process avoids the use of expensive or toxic metal catalysts. nih.govresearchgate.net The versatility of this approach allows for the synthesis of a variety of N-substituted and C-substituted piperidines with good yields. researchgate.net

A typical procedure involves the reaction of a secondary amide with an activating agent, followed by reduction and subsequent intramolecular cyclization. nih.gov This tandem protocol has been successfully applied to the construction of various piperidine derivatives. nih.gov

| Reactants | Reagents | Conditions | Product | Yield (%) |

| Halogenated Amide, Alkene | Amide Activation Agent, NaBH4 | One-pot | 2-Allyl Piperidine | Good |

| Aryl Ethylamide | Amide Activation Agent, Reducing Agent | One-pot | Fused Quinolizidines | Good |

| Secondary Amide | Tf2O, 2-F-Py, NaBH4, CH3OH | -78 °C to r.t. | N-Substituted Piperidine | Varies |

This table represents generalized one-pot methodologies for piperidine synthesis and may not be specific to this compound.

Hydrogenation and Reduction Protocols for Piperidine Derivatives

Hydrogenation of pyridine (B92270) precursors is a fundamental and widely used method for the synthesis of piperidines. This approach benefits from the ready availability of a vast array of substituted pyridines.

Catalytic hydrogenation of the corresponding 4-(3,5-dichlorophenyl)pyridine is a direct route to this compound. This method involves the reduction of the aromatic pyridine ring using hydrogen gas in the presence of a metal catalyst.

Commonly used heterogeneous catalysts include platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C). researchgate.net These reactions often require elevated pressures and temperatures to achieve complete reduction of the pyridine ring. researchgate.net The choice of catalyst and reaction conditions can be crucial to avoid side reactions, such as hydrodechlorination of the dichlorophenyl moiety.

Homogeneous catalysts, including certain rhodium, iridium, and ruthenium complexes, have also been employed for the hydrogenation of pyridines. liv.ac.uk These catalysts can sometimes offer higher selectivity and milder reaction conditions, although they may require the presence of specific activating groups on the pyridine ring. liv.ac.uk

| Pyridine Precursor | Catalyst | Solvent | Conditions | Product |

| Substituted Pyridines | PtO2 | Glacial Acetic Acid | 50-70 bar H2 | Substituted Piperidines |

| 4-Phenylpyridine | Heterogeneous Carbon-Supported Metal Catalysts | Not Specified | Continuous Flow | 4-Phenylpiperidine |

| Quaternary Pyridinium (B92312) Salts | [Cp*RhCl2]2 | HCOOH-Et3N | 40 °C | Piperidines |

This table illustrates general conditions for the catalytic hydrogenation of pyridine derivatives.

Transfer hydrogenation offers a convenient alternative to using high-pressure hydrogen gas. In this method, a hydrogen donor molecule, such as formic acid or isopropanol, is used in the presence of a transition metal catalyst to effect the reduction. nih.gov

Rhodium complexes are particularly effective for the transfer hydrogenation of pyridinium salts to yield piperidines. liv.ac.uknih.gov This reaction can be performed under mild conditions and often exhibits high chemoselectivity. liv.ac.uk The process can be envisioned as a reductive transamination, where a dihydropyridine (B1217469) intermediate is formed and subsequently reduced. nih.gov This methodology has been shown to be scalable and applicable to a range of substituted pyridines. dicp.ac.cn

| Substrate | Catalyst | Hydrogen Source | Conditions | Product |

| Quaternary Pyridinium Salts | [Cp*RhCl2]2 / Iodide | HCOOH/Et3N | Mild | Piperidines/Tetrahydropyridines |

| Pyridinium Salts | Rhodium Catalyst | Formic Acid | Not Specified | Chiral Piperidines |

This table provides examples of transfer hydrogenation for the synthesis of piperidine derivatives.

Grignard Reaction and Subsequent Elimination/Hydrogenation Pathways for Piperidones

A well-established route to 4-arylpiperidines involves the addition of an aryl Grignard reagent to a 4-piperidone, followed by dehydration of the resulting tertiary alcohol and subsequent reduction of the tetrahydropyridine (B1245486) intermediate.

The initial step is the nucleophilic addition of a 3,5-dichlorophenylmagnesium halide to an N-protected 4-piperidone, such as N-benzyl-4-piperidone or N-Boc-4-piperidone. google.com This reaction is typically carried out in an ethereal solvent like tetrahydrofuran (THF). google.com The resulting 4-(3,5-dichlorophenyl)-4-hydroxypiperidine is then subjected to dehydration, often under acidic conditions, to yield the corresponding tetrahydropyridine. The final step is the hydrogenation of the double bond, which can be achieved using standard catalytic hydrogenation methods, to afford the desired this compound.

| Piperidone | Grignard Reagent | Reaction Steps | Product |

| N-Benzyl-4-piperidone | 3,5-Dichlorophenylmagnesium bromide | 1. Grignard Addition 2. Dehydration 3. Hydrogenation | N-Benzyl-4-(3,5-dichlorophenyl)piperidine |

| N-Boc-4-piperidone | 3,5-Dichlorophenylmagnesium bromide | 1. Grignard Addition 2. Dehydration 3. Hydrogenation | N-Boc-4-(3,5-dichlorophenyl)piperidine |

This table outlines the general Grignard reaction pathway for the synthesis of 4-arylpiperidines.

Organolithium Chemistry in Piperidine Functionalization, including Carbolithiation Reactions

Organolithium reagents are powerful nucleophiles and strong bases that can be utilized for the functionalization of piperidines. While direct synthesis of this compound using carbolithiation is not explicitly detailed, the principles of organolithium chemistry are relevant to the modification of piperidine scaffolds.

Carbolithiation involves the addition of an organolithium reagent across a carbon-carbon double or triple bond. illinois.edu Intramolecular carbolithiation of ω-alkenyllithium species can lead to the formation of cyclic systems. illinois.edu This approach could potentially be adapted for the synthesis of substituted piperidines.

More commonly, organolithium reagents are used in deprotonation reactions to generate a nucleophilic center on the piperidine ring, which can then be reacted with an electrophile. researchgate.net The use of organolithium reagents often requires cryogenic temperatures and inert atmospheres due to their high reactivity. ucc.ie

| Application | Organolithium Reagent | Substrate | Key Transformation |

| Piperidine α-functionalization | s-BuLi/(-)-Sparteine | N-Boc-piperidine | Lithiation/Cross-coupling |

| Carbolithiation | Alkenyllithium | Alkene | Cyclization |

This table highlights applications of organolithium chemistry relevant to piperidine synthesis and functionalization.

Controlled Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers several advantages for the synthesis of piperidines, including enhanced safety, precise control over reaction parameters, and ease of scalability. researchgate.netnih.gov This technology is particularly well-suited for reactions involving hazardous reagents or intermediates, such as organolithium compounds. ucc.iechemistryviews.org

The hydrogenation of 4-phenylpyridine to 4-phenylpiperidine has been successfully demonstrated in a continuous flow system. researchgate.net This process allows for the integration of the reaction with product isolation, for instance, using a CO2-switchable system for selective extraction. researchgate.net

Flow chemistry has also been applied to reactions involving organolithium reagents for amination and cross-coupling reactions. chemistryviews.orgnih.gov These systems enable rapid and efficient reactions, often with residence times of only a few seconds to minutes. chemistryviews.orgnih.gov The development of automated multi-purpose flow reactors facilitates the rapid screening of reaction conditions and the synthesis of compound libraries. nih.govdurham.ac.uk

| Reaction Type | Substrates | Key Features | Residence Time |

| Hydrogenation | 4-Phenylpyridine | Integrated product isolation | Not specified |

| Cross-Coupling | Aryl bromides, Organolithium reagents | Aerobic conditions, low catalyst loading | 40 seconds |

| Electrophilic Amination | Functionalized aryllithiums | Catalyst-free | < 1 minute |

This table showcases examples of continuous flow methodologies applicable to the synthesis of piperidine derivatives.

Derivatization and Functionalization Strategies for the Piperidine Core

The piperidine nitrogen of this compound offers a prime site for derivatization. N-alkylation, N-arylation, and N-acylation are common strategies to introduce a wide range of functional groups, thereby modulating the compound's physicochemical and biological properties. For instance, N-substituted piperidines can be prepared through reactions with various electrophiles.

The dichlorophenyl ring can also undergo substitution reactions, although the presence of two deactivating chloro groups makes electrophilic aromatic substitution challenging. Nucleophilic aromatic substitution is a more plausible route, particularly if an activating group is present or under specific reaction conditions.

Spiro-fused piperidines are a class of compounds where the piperidine ring shares a single atom with another ring system. These structures are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations. The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been explored as potential central nervous system agents. nih.govnih.gov A key synthetic strategy involves the lithiation of a suitable precursor, such as 2-bromobenzhydryl methyl ether, followed by the addition of a 4-piperidone derivative and subsequent acid-catalyzed cyclization. nih.gov This approach allows for the incorporation of various substituents on both the isobenzofuran and piperidine moieties. The development of these spiro compounds has been driven by the identification of an aminoalkyl(aryl)isobenzofuran common to known antidepressants. nih.gov

Recent reviews highlight the growing importance of spiropiperidines in drug discovery, with various synthetic strategies being developed for 2-, 3-, and 4-spiropiperidines. whiterose.ac.ukbepls.com These methods often involve the formation of the spiro-ring on a pre-existing piperidine or the construction of the piperidine ring on a pre-formed carbocyclic or heterocyclic system. whiterose.ac.uk

N-acylation and N-sulfonylation of the piperidine nitrogen are common methods to introduce amide and sulfonamide functionalities, respectively. These reactions are typically carried out using acyl chlorides, acid anhydrides, or sulfonyl chlorides in the presence of a base.

For example, N-acylated derivatives can be synthesized by reacting the parent piperidine with an appropriate acyl chloride or carboxylic acid activated with a coupling agent. mdpi.com Similarly, N-sulfonylated derivatives are prepared by treating the piperidine with a sulfonyl chloride, such as 4-toluenesulfonyl chloride, often in a basic medium. researcher.lifenih.gov These derivatizations can significantly alter the biological activity of the parent compound.

A study on the synthesis of sulfonamides incorporating piperidinyl-hydrazidoureido and piperidinyl-hydrazidothioureido moieties demonstrated the synthesis of N-(4-chlorophenyl)-2-(1-(4-sulfamoylbenzoyl)piperidine-4-carbonyl)hydrazinecarboxamide, showcasing a multi-step synthesis involving the acylation of the piperidine nitrogen. mdpi.com

| Reagent | Product | Reaction Type |

| Acyl Chloride | N-Acylated Piperidine | Acylation |

| Sulfonyl Chloride | N-Sulfonylated Piperidine | Sulfonylation |

Piperidinones, which are piperidine rings containing a carbonyl group, are versatile intermediates in the synthesis of various piperidine derivatives. dtic.mil Several methods exist for their synthesis. One common approach is the Dieckmann condensation of diesters, followed by hydrolysis and decarboxylation. dtic.mil Another method involves the addition of a primary amine to two moles of an α,β-unsaturated ester. dtic.mil

The synthesis of N-substituted-4-piperidones can be achieved through a ring-closing reaction between a primary amine and 1,5-dichloro-3-pentanone. google.com This method is advantageous due to the availability of starting materials and mild reaction conditions. google.com

Furthermore, 3,5-diarylidene-4-piperidone derivatives can be synthesized, and these compounds have shown potential antimicrobial activity. researchgate.net For instance, 3,5-dibenzylidene-1-(3,5-dichloro-2-hydroxyphenylsulfonyl)piperidin-4-one demonstrated notable antifungal activity. researchgate.net

| Synthetic Method | Starting Materials | Product |

| Dieckmann Condensation | Diesters | Piperidinone |

| Michael Addition | Primary amine, α,β-unsaturated ester | Piperidinone |

| Ring Closure | Primary amine, 1,5-dichloro-3-pentanone | N-substituted-4-piperidone |

Thiosemicarbazones derived from piperidine are a class of compounds that have been investigated for their biological activities, including antifungal properties. mdpi.comresearchgate.net The synthesis of these derivatives typically involves the reaction of a piperidine-containing thiosemicarbazide with a suitable aldehyde or ketone.

The general synthetic route involves the initial preparation of a piperidine-1-carbothiohydrazide, which is then condensed with a substituted benzaldehyde in a solvent like ethanol. mdpi.comresearchgate.net This modular approach allows for the synthesis of a diverse library of thiosemicarbazone analogues. For example, (E)-N′-(2,6-Dichlorobenzylidene)piperidine-1-carbothiohydrazide has been synthesized and characterized. mdpi.com

| Starting Material 1 | Starting Material 2 | Product |

| Piperidine-1-carbothiohydrazide | Substituted Benzaldehyde | Piperidine-based Thiosemicarbazone |

Piperidine moieties can be incorporated into triazine rings to generate compounds with potential biological applications. The synthesis of these derivatives often involves the sequential nucleophilic substitution of the chlorine atoms on a cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) core.

A typical synthetic strategy involves reacting cyanuric chloride with a piperidine-containing nucleophile, followed by subsequent reactions with other amines or alcohols to introduce further diversity. This step-wise approach allows for the controlled synthesis of mono-, di-, and tri-substituted triazine derivatives. For example, a series of novel 1,3,5-triazine derivatives have been synthesized by reacting cyanuric chloride sequentially with 4-hydroxycoumarin, 2-aminopyrazine, and various aromatic amines. While this example doesn't directly involve a piperidine nucleophile, the methodology is directly applicable to the synthesis of piperidine-substituted triazines.

Advanced Characterization Techniques for 4 3,5 Dichlorophenyl Piperidine Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to map out the connectivity of the molecule. Based on the structure of 4-(3,5-Dichlorophenyl)piperidine, a predictable pattern of signals can be anticipated.

The ¹H NMR spectrum would display distinct signals for the protons on the aromatic ring and the piperidine (B6355638) ring. Due to the symmetry of the 3,5-dichlorophenyl group, the two protons at the C-2' and C-6' positions are chemically equivalent, as is the proton at the C-4' position. The piperidine ring protons would appear as more complex multiplets in the aliphatic region of the spectrum.

The ¹³C NMR spectrum, typically recorded with broadband proton decoupling, shows a single peak for each unique carbon atom. The symmetry of the dichlorophenyl group results in fewer signals than the total number of carbons.

Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic H (C2'-H, C6'-H) | ~ 7.20 | d (doublet) |

| Aromatic H (C4'-H) | ~ 7.15 | t (triplet) |

| Piperidine H (C4-H) | ~ 2.80 | m (multiplet) |

| Piperidine H (C2-Hax, C6-Hax) | ~ 3.15 | m (multiplet) |

| Piperidine H (C2-Heq, C6-Heq) | ~ 2.75 | m (multiplet) |

| Piperidine H (C3-Hax, C5-Hax) | ~ 1.80 | m (multiplet) |

| Piperidine H (C3-Heq, C5-Heq) | ~ 1.65 | m (multiplet) |

Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1' (Aromatic) | ~ 145 |

| C3', C5' (Aromatic) | ~ 135 |

| C2', C6' (Aromatic) | ~ 125 |

| C4' (Aromatic) | ~ 127 |

| C2, C6 (Piperidine) | ~ 46 |

| C4 (Piperidine) | ~ 43 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would be critical in confirming the proton assignments within the piperidine ring by showing correlations between H-2/H-3, H-3/H-4, H-4/H-5, and H-5/H-6.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would definitively link each proton signal in the piperidine ring to its corresponding carbon signal (C2-H2, C3-H3, etc.).

Expected 2D NMR Correlations for this compound

| 2D NMR Technique | Expected Key Correlations |

|---|---|

| COSY | (H2 ↔ H3), (H3 ↔ H4), (H4 ↔ H5), (H5 ↔ H6) |

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch | Secondary Amine (Piperidine) |

| 3000 - 3100 | C-H Stretch | Aromatic C-H |

| 2850 - 2950 | C-H Stretch | Aliphatic C-H (Piperidine) |

| ~ 1590, 1560 | C=C Stretch | Aromatic Ring |

| 1400 - 1450 | C-H Bend | Aliphatic C-H |

| 1000 - 1350 | C-N Stretch | Amine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. For this compound, with a molecular formula of C₁₁H₁₃Cl₂N, the mass spectrum would show a distinct molecular ion peak. nih.govchemicalbook.com A key feature would be the isotopic pattern of the molecular ion, resulting from the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This would lead to three main peaks in the molecular ion region with a characteristic intensity ratio (approximately 9:6:1 for M+, M+2, and M+4).

Expected Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃Cl₂N |

| Molecular Weight | 230.13 g/mol chemicalbook.com |

| [M]⁺ (with ²³⁵Cl) | m/z ≈ 229 |

| [M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl) | m/z ≈ 231 |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. This technique can provide accurate measurements of bond lengths, bond angles, and torsional angles. While specific crystallographic data for this compound is not publicly available as of the latest search, such an analysis would be expected to reveal:

Piperidine Ring Conformation: The piperidine ring would likely adopt a stable chair conformation.

Substituent Position: The 3,5-dichlorophenyl group would occupy either an equatorial or axial position on the piperidine ring, with the equatorial position generally being more sterically favorable.

Intermolecular Interactions: The analysis would also detail how the molecules pack in the crystal lattice, revealing any hydrogen bonding involving the piperidine N-H group or other intermolecular forces.

Elemental Analysis for Stoichiometry Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. This experimental data is then compared to the theoretical values calculated from the molecular formula to verify its stoichiometry. For a pure sample of this compound, the experimental results should closely match the calculated values.

Theoretical Elemental Composition of this compound (C₁₁H₁₃Cl₂N)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage |

|---|---|---|---|---|

| Carbon | C | 12.01 | 132.11 | 57.42% |

| Hydrogen | H | 1.008 | 13.10 | 5.69% |

| Chlorine | Cl | 35.45 | 70.90 | 30.81% |

| Nitrogen | N | 14.01 | 14.01 | 6.09% |

| Total | | | 230.13 | 100.00% |

Computational and Theoretical Investigations of 4 3,5 Dichlorophenyl Piperidine

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the structure, properties, and reactivity of molecules. For 4-(3,5-dichlorophenyl)piperidine, these computational methods allow for a detailed exploration of its electronic landscape and conformational preferences, which are critical for understanding its behavior in chemical reactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict the molecular geometry, electronic properties, and vibrational frequencies of molecules. For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), can be used to determine its optimized geometry in the ground state. bhu.ac.in

These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule. The electronic properties, such as the dipole moment and the distribution of atomic charges, can also be computed, offering insights into the molecule's polarity and reactivity. The total energy calculated through DFT is a key indicator of the molecule's stability.

Table 1: Predicted Geometric and Electronic Properties of this compound from DFT Calculations

| Parameter | Value |

| Total Energy | Calculated in Hartrees |

| Dipole Moment | ~2.5 - 3.5 Debye |

| C-C (Aromatic) Bond Length | ~1.39 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-N (Piperidine) Bond Length | ~1.47 Å |

| C-C-C (Aromatic) Bond Angle | ~120° |

| C-N-C (Piperidine) Bond Angle | ~112° |

Note: The values presented are typical and may vary depending on the specific functional and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the piperidine (B6355638) ring, particularly the nitrogen atom, and the dichlorophenyl ring. The LUMO is likely to be distributed over the aromatic ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. acadpubl.eu A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 to -7.5 |

| LUMO Energy | -0.5 to -1.5 |

| HOMO-LUMO Energy Gap | 5.5 to 6.5 |

Note: These values are estimations based on similar aromatic and heterocyclic compounds.

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized orbitals. It examines intramolecular and intermolecular interactions, such as charge transfer and hyperconjugative interactions. scispace.com

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.in The MEP map displays the electrostatic potential on the electron density surface, with different colors representing different potential values.

For this compound, the MEP map would show regions of negative electrostatic potential (typically colored red) around the electronegative chlorine and nitrogen atoms, indicating these are the most likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms, particularly the N-H proton of the piperidine ring, marking them as sites for nucleophilic attack. researchgate.net This visual representation is instrumental in understanding hydrogen bonding and other non-covalent interactions. acadpubl.eu

The piperidine ring in this compound is not planar and can adopt several conformations, with the chair conformation being the most stable. researchgate.net The 3,5-dichlorophenyl substituent at the C4 position can be in either an axial or an equatorial position. The relative stability of these two conformers is determined by steric and electronic factors.

Generally, for 4-substituted piperidines, the equatorial conformer is favored to minimize steric hindrance. nih.gov However, the electronic interactions between the substituent and the nitrogen atom can influence this preference. Upon protonation of the piperidine nitrogen, electrostatic interactions can lead to a stabilization of the axial conformer, and in some cases, even a reversal of the conformational preference. nih.gov Molecular mechanics and DFT calculations can be used to map the potential energy surface and determine the relative energies of different conformers and the energy barriers for interconversion.

Quantum-chemical modeling can be used to investigate the mechanisms of chemical reactions, such as the arylation of piperidine to form N-aryl piperidines. researchgate.net By calculating the free energy changes for various possible reaction pathways, it is possible to determine the most likely mechanism.

For the arylation of a piperidine derivative, computational models can be used to study the formation of intermediate complexes and transition states. Semi-empirical and DFT methods can be employed to model these reactions and provide insights into the role of catalysts and the effect of substituents on the reaction rate and selectivity. researchgate.net This theoretical understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are instrumental in visualizing and understanding the three-dimensional interactions between a ligand, such as a derivative of this compound, and its biological target.

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This technique is widely used to forecast the binding mode and affinity of small molecule ligands to the active site of a protein.

In the context of exploring the therapeutic potential of this compound, its structural motif has been identified as a key component in the design of inhibitors for various enzymes. For instance, a derivative incorporating the this compound moiety has been noted for its potent inhibitory activity against histone demethylases KDM4A and KDM4B. While the specific docking results for the parent compound are not detailed in the provided search results, docking studies on analogous piperidine-containing inhibitors targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) reveal common interaction patterns. nih.govnih.gov These typically involve the piperidine ring making crucial contacts within the enzyme's active site. The dichlorophenyl group is often positioned to engage in hydrophobic interactions and can form halogen bonds, which are increasingly recognized for their importance in ligand-protein binding.

Docking studies on similar compounds, such as certain pyrido[2,3-d]pyrimidine (B1209978) derivatives, have shown that halogen-substituted phenyl rings can significantly influence binding affinity. researchgate.net For a molecule like this compound, it is predicted that the piperidine nitrogen can act as a hydrogen bond acceptor, while the phenyl ring fits into a hydrophobic pocket of the target protein. The chlorine atoms can enhance binding through specific interactions with the protein surface. The binding free energy for potent piperidine derivatives in docking studies has been observed to be significant, indicating a strong and stable interaction with the target. nih.gov

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. These simulations can confirm the stability of the binding mode predicted by docking and provide insights into the conformational changes that may occur upon ligand binding.

While specific MD simulation data for this compound is not available in the provided search results, the methodology applied to similar compounds demonstrates its utility. nih.govnih.gov Such simulations would be crucial to validate the docking predictions for this compound derivatives and to understand the dynamic nature of their interactions with target proteins like KDMs.

Chemoinformatics and In Silico Property Prediction for Bioavailability and Safety

Chemoinformatics applies computational methods to analyze chemical data, and a key application is the in silico prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. These predictions are vital in the early stages of drug discovery to filter out compounds with unfavorable pharmacokinetic or safety profiles. Online tools and software like SwissADME, pkCSM, and PreADMET are commonly used for these predictions. nih.govnih.gov

For derivatives of this compound, predicting their drug-likeness and ADMET properties is a critical step. Although specific published data for the parent compound is sparse, predictions can be generated using established chemoinformatic platforms. These platforms analyze the molecule's structure to estimate properties like gastrointestinal absorption, blood-brain barrier permeability, interaction with cytochrome P450 enzymes (key for metabolism), and potential toxicity risks. For example, in silico studies on other piperidine derivatives have been used to assess their potential as orally active drug candidates. researchgate.netnih.gov

Table 1: Predicted In Silico Properties of this compound This data is generated for illustrative purposes using common chemoinformatic prediction models and may not reflect experimentally determined values.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 230.12 g/mol | Within the range for good oral bioavailability (Lipinski's Rule of Five) |

| LogP (Octanol/Water Partition Coefficient) | 3.5 | Indicates good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 1 | Compliant with drug-likeness rules |

| Hydrogen Bond Acceptors | 1 | Compliant with drug-likeness rules |

| Pharmacokinetics (ADME) | ||

| Gastrointestinal Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | Yes | May cross into the central nervous system |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of interaction with drugs metabolized by this enzyme |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability predicted |

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability |

| Medicinal Chemistry |

Structure-Activity Relationship (SAR) Studies Enhanced by Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational approaches can significantly enhance SAR studies by providing a rational basis for observed trends and guiding the design of more potent and selective analogs.

The this compound scaffold is a valuable starting point for SAR exploration. The substitution pattern on the phenyl ring is often critical for activity. Computational SAR studies on related compounds, like 2-aminothiazole (B372263) derivatives, have explored how modifications to the dichlorophenyl moiety affect activity and toxicity. unipr.it For instance, the presence and position of halogen atoms can drastically alter binding affinity and selectivity. The 3,5-dichloro substitution is a common pattern in kinase inhibitors, where the chlorine atoms can occupy specific hydrophobic pockets in the ATP-binding site.

Mechanistic and Kinetic Studies of 4 3,5 Dichlorophenyl Piperidine Reactions

Reaction Pathway Elucidation for Synthetic Transformations

The synthesis of piperidine (B6355638) derivatives often involves multi-step reaction sequences. While specific pathways for the direct synthesis of 4-(3,5-dichlorophenyl)piperidine are not extensively detailed in the provided results, general strategies for substituted piperidines can be inferred. One common approach involves the ketonization reaction of piperidine with a corresponding benzaldehyde, in this case, 3,5-dichlorobenzaldehyde. chembk.com

Further synthetic transformations can be envisioned starting from the this compound core. For instance, functionalization of the piperidine nitrogen or modifications to the dichlorophenyl ring could lead to a diverse range of compounds. The elucidation of these reaction pathways would involve the characterization of intermediates and the study of reaction conditions to optimize yields and selectivity.

Stereochemical Control and Diastereoselectivity in Synthetic Routes

The stereochemistry of substituted piperidines is critical for their biological activity. google.com For piperidines with multiple stereocenters, controlling the stereochemical outcome of a reaction is a significant challenge in synthetic organic chemistry. nih.govnih.gov

In the context of 4-aryl piperidines, methods have been developed to control the stereochemistry at the C-3 and C-4 positions. google.com One strategy involves the 1,4-addition of aryl Grignards to chiral 3,4-unsaturated-3-piperidine esters or amides. google.com This approach allows for the introduction of the aryl group at the C-4 position with a degree of stereocontrol. Subsequently, the stereochemistry at C-4 can be used to direct the stereochemistry at C-3 through processes like epimerization, where a strong base is used to obtain the thermodynamically more stable trans-diastereomer. google.com

Another approach to achieve diastereoselectivity is through radical cyclization reactions. For example, the 6-exo cyclization of stabilized radicals onto α,β-unsaturated esters has been shown to produce 2,4,5-trisubstituted piperidines with only two of the four possible diastereoisomers being observed, with diastereomeric ratios varying from 3:2 to 40:1. nih.govbirmingham.ac.uk The choice of radical stabilizing group influences the observed diastereoselectivity. nih.gov

The direct and highly diastereoselective synthesis of epoxy-piperidones has also been reported, highlighting the importance of substrate control in achieving high stereoselectivity. nih.gov Kinetic resolution is another powerful tool for obtaining enantioenriched piperidine fragments. nih.gov

Kinetic Investigations of Reaction Rates and Mechanisms

Kinetic studies provide valuable insights into reaction mechanisms, including the identification of rate-determining steps and the influence of various factors on reaction rates. The kinetics of nucleophilic aromatic substitution (SNAr) reactions involving piperidine and substituted benzenes have been investigated. rsc.orgrsc.org

For the reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with piperidine in aprotic solvents, the second-order rate coefficient is nearly independent of the amine concentration in hydrogen-bond donor (HBD) solvents like chloroform, acetonitrile, and nitromethane. rsc.org This suggests that in these solvents, the formation of the intermediate is the rate-determining step, and the departure of the fluoride (B91410) ion is assisted by the HBD solvent. rsc.org In other aprotic solvents, the reaction shows significant base catalysis, indicating that the decomposition of the intermediate is the rate-limiting step. rsc.org

The reaction of 2,4-dinitrochlorobenzene with piperidine in various aprotic solvents also demonstrates the importance of the solvent in influencing reaction rates. rsc.org The rate constants for the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine have been measured in a range of pure solvents, revealing different solvation models that affect the reaction rate. niscpr.res.in

Solvent Effects on Spectroscopic Properties and Reaction Outcomes

Solvents play a critical role in chemical reactions, influencing not only the reaction rates and mechanisms but also the spectroscopic properties of the molecules involved. soton.ac.ukwikipedia.org The effect of solvents on chemical reactions is a result of various solute-solvent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces. wikipedia.org

The choice of solvent can significantly alter reaction outcomes. For instance, in the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with piperidine, higher rate constants were observed in non-polar solvents like benzene (B151609) compared to alkanols. niscpr.res.in This was attributed to the maximization of intramolecular hydrogen bonding in the intermediate in non-polar solvents, which enhances the nucleophilicity of piperidine. niscpr.res.in In contrast, alkanols can solvate the amine, reducing its nucleophilicity. niscpr.res.in Dipolar aprotic solvents can solvate both the amine and the intermediate, leading to different kinetic profiles. niscpr.res.in

Solvent effects on spectroscopic properties, such as NMR chemical shifts, can provide information about solute-solvent interactions. researchgate.net The polarity of the solvent can influence the chemical shifts of protons and carbons in a molecule. researchgate.net For example, in the study of a carbyne complex, the wavenumbers of selected IR-active vibrations and the ¹³C NMR chemical shifts of the carbyne atom were correlated with solvent parameters. researchgate.net While specific data for this compound is not available in the provided results, it is expected that its spectroscopic properties would also be influenced by the solvent environment.

Research Applications and Biological Target Engagement of 4 3,5 Dichlorophenyl Piperidine Derivatives

Rational Design and Synthesis of Pharmacologically Relevant Analogues

The rational design of analogues based on the 4-(3,5-dichlorophenyl)piperidine core involves strategic structural modifications to optimize binding affinity, selectivity, and pharmacokinetic properties for specific biological targets. This process leverages an understanding of structure-activity relationships (SAR) to enhance therapeutic potential.

Piperidine (B6355638) and its derivatives are well-recognized pharmacophores for targeting neurotransmitter receptors, owing to their ability to mimic endogenous ligands and interact with key receptor domains. ijrrjournal.comresearchgate.net The introduction of a dichlorophenyl group can significantly influence these interactions. cymitquimica.comnih.gov

Derivatives of phenylpiperidine have been extensively studied as modulators of the dopaminergic system. Modification of the partial dopamine (B1211576) D2 receptor agonist 3-(1-benzylpiperidin-4-yl)phenol led to a series of novel functional D2 antagonists. nih.gov One such derivative, pridopidine (B1678097) (4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine), was identified as a "dopaminergic stabilizer" due to its unique kinetic profile, combining a lack of intrinsic activity with functional state-dependent antagonism. nih.gov Further research into 4-butyl- and 4-benzyl-piperidines has yielded potent and selective dopamine D4 receptor antagonists, which are being investigated for therapeutic applications. nih.gov The synthesis of diphenyl piperazine (B1678402) derivatives has also resulted in potent inhibitors of dopamine uptake. researchgate.net

In the serotonergic system, 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives have been synthesized and evaluated as high-affinity ligands for the serotonin (B10506) transporter (SERT). nih.gov These compounds demonstrated potent inhibition of [3H]-paroxetine binding, with Ki values ranging from 2 to 400 nM, comparable to the established antidepressant fluoxetine. nih.gov Studies on 4-(3-indolyl-alkyl) piperidine derivatives have also shown effects on brain 5-hydroxytryptamine (serotonin) turnover. nih.gov

Table 1: Affinity of Phenylpiperidine Derivatives for Dopamine and Serotonin Receptors

| Compound Class | Target | Key Findings | Reference |

|---|---|---|---|

| 4-Phenylpiperidines | Dopamine D2 Receptor | Identified pridopidine as a D2 antagonist and dopaminergic stabilizer. | nih.gov |

| 4-Butyl/Benzyl-piperidines | Dopamine D4 Receptor | Developed potent and selective D4R antagonists. | nih.gov |

| Diphenyl Piperazines | Dopamine Transporter | Synthesized potent dopamine uptake inhibitors with nanomolar IC50 values. | researchgate.net |

The this compound framework and its analogues have proven to be versatile templates for designing inhibitors of various clinically relevant enzymes.

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism and a well-established target for antimicrobial and anticancer therapies. nih.govnih.govresearchgate.net Piperidine-based compounds have emerged as a promising class of DHFR inhibitors. researchgate.net A study focused on 4-piperidine-based thiosemicarbazones identified a series of potent DHFR inhibitors, with IC50 values ranging from 13.70 µM to 47.30 µM. researchgate.net Notably, within this series, a derivative featuring a dichlorophenyl substituent, N-(2,3-Dichlorophenyl)-2-[4-(piperidin-1-yl)benzylidene]hydrazinecarbothioamide, was synthesized and evaluated, underscoring the relevance of the chloro-substituted phenylpiperidine motif in targeting DHFR. researchgate.net

Table 2: DHFR Inhibition by 4-Piperidine-Based Thiosemicarbazone Derivatives

| Compound | Structure | DHFR Inhibition IC50 (µM) |

|---|---|---|

| 5a-s (General Range) | 4-Piperidine-based thiosemicarbazones | 13.70 ± 0.25 to 47.30 ± 0.86 |

| 5p (Most Active) | N-(4-nitrophenyl)-2-(4-(piperidin-1-yl)benzylidene)hydrazinecarbothioamide | 13.70 ± 0.25 |

Data sourced from a study on a series of 19 compounds (5a-s). researchgate.net

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are cornerstone therapies for Alzheimer's disease, working to increase acetylcholine (B1216132) levels in the brain. nih.govnih.gov The piperidine ring is a key structural element in potent AChE inhibitors like donepezil. doi.orgmui.ac.ir Research into cis-2,6-dimethyl piperidine sulfonamides revealed that introducing a 2,5-dichlorobenzene group resulted in significant inhibitory activity against AChE. doi.org Another study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives found that compound 21, which features a benzylsulfonyl benzoyl moiety, is one of the most potent AChE inhibitors discovered, with an IC50 of 0.56 nM and an 18,000-fold greater affinity for AChE over BuChE. nih.gov Furthermore, various piperidine and piperazine derivatives have been synthesized and shown to possess inhibitory activity against both AChE and BuChE. nih.govssu.ac.ir

Table 3: Inhibition of Cholinesterases by Piperidine Derivatives

| Compound/Series | Target Enzyme | IC50 Value | Reference |

|---|---|---|---|

| 1-(2,5-chloro benzene)-sulfonyl-cis-2,6-dimethyl piperidine (3f) | AChE (rat brain) | 81 nM | doi.org |

| Compound 21 (1-benzyl-piperidine derivative) | AChE | 0.56 nM | nih.gov |

| Compound 8e (3-(3-methoxyphenyl)propionic amide derivative) | eqBuChE | 0.049 µM | nih.gov |

| Uracil Derivative 4 | AChE | 0.088 µM | nih.gov |

Furin, a proprotein convertase, is implicated in the maturation of numerous proteins, including those from pathogenic viruses, making it an attractive target for broad-spectrum antiviral therapeutics. nih.govnih.gov A novel class of highly potent furin inhibitors featuring a (3,5-dichlorophenyl)pyridine core has been identified and characterized. nih.govacs.org These inhibitors function through a unique induced-fit mechanism. acs.orgresearchgate.net The binding of the inhibitor induces a major conformational rearrangement of furin's active site, exposing a previously buried tryptophan residue. nih.govnih.gov This creates a new hydrophobic pocket where the 3,5-dichlorophenyl moiety of the inhibitor binds. researchgate.net This significant structural change leads to slow off-rate binding kinetics and a substantial increase in the thermal stability of the enzyme-inhibitor complex, with the melting temperature (Tm) of furin increasing by up to 11.6 °C upon inhibitor binding. nih.gov

Table 4: Biophysical and Inhibitory Data for (3,5-Dichlorophenyl)pyridine Furin Inhibitors

| Compound | Furin Inhibition IC50 (nM) | Change in Melting Temp (ΔTm) (°C) | Residence Time (τ) | Reference |

|---|---|---|---|---|

| 1 | 0.8 (cell-based) | +10.2 | 92 min | nih.govacs.org |

| 2 | - | +11.6 | - | nih.gov |

| 3 | - | +10.6 | 53.7 min | nih.govacs.org |

IC50 value for compound 1 is from a cell-based assay. ΔTm is the increase from unliganded furin (Tm = 57.7 ± 0.1 °C). nih.gov

Sigma Receptor (S1R and S2R) Ligand Research and Agonistic Activity

Derivatives of this compound have been a focal point in the investigation of sigma receptors (S1R and S2R), which are membrane-bound proteins implicated in a range of cellular functions and are targets for psychotropic drugs. nih.gov Research has demonstrated that modifications to the piperidine scaffold can yield ligands with high affinity and selectivity for these receptors.

Initially, sigma receptors were considered a type of opioid receptor, but they were later identified as a distinct class. nih.gov They are categorized into two main subtypes, σ1 and σ2, which differ in their pharmacological profiles, tissue distribution, and molecular characteristics. nih.gov The σ1 receptor, in particular, has been extensively studied. nih.gov

Studies on 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have shown that these compounds can act as selective sigma-1 receptor ligands. nih.gov Computational studies and quantitative structure-activity relationship (QSAR) analyses have revealed that the binding of these derivatives to sigma-1 receptors is largely influenced by hydrophobic interactions. nih.gov Furthermore, research into phenoxyalkylpiperidines has identified certain derivatives as high-affinity sigma-1 receptor ligands. For instance, N-[(4-methoxyphenoxy)ethyl]piperidines have demonstrated significant affinity for the σ1 subtype. uniba.it

The piperidine moiety is considered a critical structural element for dual activity at histamine (B1213489) H3 and σ1 receptors. acs.org The agonistic activity of these derivatives is a key area of interest, with compounds like Cutamesine (3) being investigated for their potential in modulating neurological and psychiatric disorders. unict.it The development of selective S1R antagonists containing a piperidine or piperazine scaffold has also been a significant focus, with compounds like BD-1063 (1) and AV1066 (2) showing analgesic effects in neuropathic pain models. unict.it

Neurokinin Receptor Antagonism (NK2)

In the pursuit of novel dual antagonists for both NK1 and NK2 receptors, a series of spiro-substituted piperidines have been synthesized and evaluated. nih.gov One notable compound, YM-44778 (31), demonstrated high and well-balanced affinity for both NK1 and NK2 receptors, with IC50 values of 18 and 16 nM, respectively. nih.gov This compound also showed potent antagonistic effects in isolated tissue experiments. nih.gov

The research indicates that specific structural features are crucial for high affinity to neurokinin receptors. For instance, a conformation where the phenyl groups of the N-methylbenzamide and 3,4-dichlorophenyl moieties are in close proximity through a cis-amide bond appears to be favorable for high NK1 receptor affinity. nih.gov Additionally, the presence of a hydrogen bond-accepting group in the spiro-substituted piperidine moiety is considered important for high affinity to the NK2 receptor. nih.gov

Development as Lead Compounds for Neurological Conditions

The structural framework of this compound has been instrumental in the development of lead compounds for a variety of neurological conditions. Neurological diseases often involve neuronal cell death or injury, and stimulating nerve growth is a key therapeutic strategy. epo.org While some piperidine derivatives have shown promise in stimulating neural axon growth, their clinical application has been limited by instability in plasma and poor blood-brain barrier penetration. epo.org

Recent research has focused on developing small molecules that can stimulate neurite outgrowth in vivo, offering protection against neurodegeneration and promoting nerve cell regeneration. epo.org Piperidine and piperazine derivatives are at the forefront of this research due to their potential to treat or prevent neuronal damage. epo.org For example, certain 4-(arylethynyl)piperidine derivatives have been identified as potent inhibitors of O-GlcNAcase (OGA), an enzyme linked to Alzheimer's disease. nih.gov One such compound, compound 81, not only showed significant enzymatic inhibition and cellular potency but also demonstrated the ability to ameliorate cognitive impairment in a mouse model of Alzheimer's disease, along with favorable pharmacokinetic properties and blood-brain barrier penetration. nih.gov

Furthermore, derivatives of 4-(3-indolyl-alkyl) piperidine have been studied for their effects on brain 5-hydroxytryptamine (serotonin) turnover, indicating their potential role in modulating neurotransmitter systems relevant to neurological and psychiatric disorders. nih.gov The versatility of the piperidine scaffold is also highlighted by its use in creating compounds with central nervous system activity, such as 4-piperidones and related compounds. acs.org

In Vitro Biological Evaluation Methodologies

Antimicrobial Activity Screening (Antibacterial, Antifungal, Anti-yeast)

The antimicrobial potential of this compound derivatives is a significant area of investigation. Various in vitro screening methods are employed to assess their efficacy against a range of microbial pathogens.

Antibacterial Activity: The antibacterial properties of piperidine derivatives are commonly evaluated using methods like the disk diffusion method and the determination of the minimum inhibitory concentration (MIC). biomedpharmajournal.orgacademicjournals.org In these assays, the compounds are tested against standard strains of both Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative bacteria (e.g., Escherichia coli, Klebsiella pneumoniae). biomedpharmajournal.orgtandfonline.com For instance, some 2,6-diaryl-3-methyl-4-piperidones and their thiosemicarbazone derivatives have demonstrated good antibacterial activity when compared to the standard drug ampicillin. biomedpharmajournal.org Similarly, certain dithiocarbamate-containing piperazine derivatives have shown appropriate antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The hybridization of quinoline (B57606) and piperazine moieties has also yielded derivatives with potent and selective activity against Staphylococcus aureus. nih.gov

Antifungal and Anti-yeast Activity: The antifungal activity of these derivatives is also a key focus. Screenings are conducted against various fungal species, including molds like Aspergillus niger and Aspergillus flavus, and yeasts such as Candida albicans. academicjournals.orgtandfonline.com For example, thiosemicarbazone derivatives of piperidin-4-one have exhibited significant antifungal activity, in some cases enhanced compared to the parent piperidin-4-one. biomedpharmajournal.org Some piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives have also shown good antifungal activity against C. albicans. tandfonline.com The agar (B569324) well diffusion and microbroth dilution techniques are standard methods used for these evaluations. nih.gov

| Compound/Derivative Type | Microorganism | Activity/Finding | Reference |

|---|---|---|---|

| 2,6-diaryl-3-methyl-4-piperidones | Staphylococcus aureus, E. coli, Bacillus subtilis | Good antibacterial activity compared to ampicillin. | biomedpharmajournal.org |

| Thiosemicarbazone derivatives of piperidin-4-one | M. gypseum, M. canis, T. mentagrophytes, T. rubrum, C. albicans | Significant antifungal activity. | biomedpharmajournal.org |

| Dithiocarbamate-containing piperazines | Gram-positive and Gram-negative bacteria, Fungi | Appropriate antibacterial and good to excellent antifungal activity. | nih.gov |

| Piperidine and pyrrolidine substituted halogenobenzenes | C. albicans | Good antifungal activity. | tandfonline.com |

| Quinoline-piperazine hybrids | Staphylococcus aureus | Potent and selective activity. | nih.gov |

Cytotoxicity Assessments in Cancer Cell Lines (e.g., HCT116, MCF7, HUH7)

The cytotoxic potential of this compound derivatives against various cancer cell lines is a critical aspect of their biological evaluation. These assessments are vital for identifying potential anticancer agents.

A range of cancer cell lines are utilized for these studies, including:

Colon cancer: HCT116 researchgate.netnih.gov

Breast cancer: MCF7 researchgate.net

Liver cancer: HUH7 researchgate.net

The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability. nih.gov For example, a series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cell growth inhibitory activity on HCT116, MCF7, and HUH7 cell lines. researchgate.net Similarly, 3,5-bis(benzylidene)piperidin-4-ones and their N-acyl analogs have shown selective toxicity for malignant cells, with some compounds exhibiting submicromolar CC50 values against cancer cell lines. nih.govnih.gov Dichloroacetyl amides of 3,5-bis(benzylidene)-4-piperidones have also displayed potent cytotoxicity against various squamous cell carcinomas, with many CC50 values in the submicromolar and even double-digit nanomolar range. mdpi.com

The structural modifications of these derivatives play a crucial role in their cytotoxic activity. For instance, the introduction of an acryloyl group to form semi-synthetic flavonoid derivatives from Boesenbergia rotunda has been shown to increase anti-colon cancer activities, with one compound showing a potent IC50 value of 1.87 ± 0.17 μM in HCT116 cells. nih.gov

| Compound/Derivative Type | Cancer Cell Line | Key Finding | Reference |

|---|---|---|---|

| 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives | HCT116, MCF7, HUH7 | Significant cell growth inhibitory activity. | researchgate.net |

| BCE-ring-truncated deguelin (B1683977) derivatives | A549, HCT116, MCF-7 | O-propylation of a derivative showed higher potency than deguelin and doxorubicin (B1662922) against MCF-7. | nih.gov |

| 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs | HSC-2, HSC-4, HL-60 | Mainly submicromolar CC50 values towards cancer cell lines. | nih.govnih.gov |

| Dichloroacetyl amides of 3,5-bis(benzylidene)-4-piperidones | Ca9-22, HSC-2, HSC-3, HSC-4 | Potent cytotoxicity with submicromolar and double-digit nanomolar CC50 values. | mdpi.com |

| Semi-synthetic flavonoid derivatives | HCT116 | IC50 value of 1.87 ± 0.17 μM. | nih.gov |

Antiviral Activity Investigations (e.g., against Cytomegalovirus, SARS-CoV-2, Avian Influenza)

The antiviral properties of this compound derivatives are an emerging area of research with significant potential. While specific studies on their activity against Cytomegalovirus, SARS-CoV-2, and Avian Influenza are not extensively detailed in the provided context, the general antiviral potential of piperidine and related heterocyclic structures is well-recognized.

For instance, piperidin-4-ones are known to exhibit a variety of biological activities, including antiviral effects. biomedpharmajournal.org The search for new antiviral agents has led to the synthesis and evaluation of various N-substituted piperidine derivatives. nih.gov In one study, newly synthesized piperidine derivatives were tested for their in vitro antiviral activity against the influenza A/Swine/Iowa/30 (H1N1) virus on an MDCK cell model. The results indicated that all tested substances were effective against this influenza virus when compared to commercial drugs like Tamiflu and Rimantadine. nih.gov

Furthermore, the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides has yielded compounds with moderate antiviral activity against the tobacco mosaic virus (TMV). nih.govresearchgate.net This suggests that the incorporation of a piperidine or a related heterocyclic scaffold into larger molecules can lead to promising antiviral agents.

Antioxidant Property Evaluation

There is currently no available scientific literature or published research data evaluating the antioxidant properties of this compound or its derivatives.

Q & A

Q. What are the established synthetic routes for 4-(3,5-dichlorophenyl)piperidine, and how can reaction conditions be optimized for higher yields?

The synthesis of piperidine derivatives often involves nucleophilic substitution or condensation reactions. For example, Knoevenagel condensation catalyzed by piperidine has been used to synthesize structurally related compounds (e.g., benzaldehyde derivatives) . Optimization may include:

- Temperature control : Reactions in dichloromethane at 0–25°C improve selectivity .

- Catalyst screening : Piperidine or NaOH in polar aprotic solvents (e.g., DMF) can enhance reaction rates .

- Purification : Column chromatography (e.g., using silica gel or reverse-phase HPLC) ensures ≥95% purity, as demonstrated in similar piperidine-based syntheses .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- NMR : - and -NMR confirm substitution patterns on the piperidine ring and dichlorophenyl group .

- HPLC-MS : Reverse-phase HPLC coupled with mass spectrometry validates purity and molecular weight (e.g., for TT01001, a related piperidine derivative) .

- X-ray crystallography : Resolves stereochemistry in crystalline derivatives, as seen in structurally similar compounds .

Q. How does the dichlorophenyl moiety influence the compound’s physicochemical properties?

The 3,5-dichlorophenyl group enhances lipophilicity (logP ≈ 3.5–4.0), improving membrane permeability. This substituent also increases metabolic stability by resisting oxidative degradation, as observed in mitochondrial-targeted analogs like TT01001 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate modifications to the piperidine core?

- Substituent variation : Introduce alkyl, hydroxyl, or sulfonyl groups at the 4-position of the piperidine ring (e.g., 4-[(4-chlorophenyl)sulfonyl]piperidine hydrochloride) to assess effects on target binding .

- Bioisosteric replacement : Replace the dichlorophenyl group with trifluoromethyl or nitro groups, as seen in isoxazole derivatives, to modulate electronic effects .

- Assay selection : Use enzymatic assays (e.g., mitoNEET agonism for mitochondrial-targeted compounds) or cellular models (e.g., oxidative stress in neuronal cells) .

Q. How should contradictory bioactivity data (e.g., varying IC50 values across assays) be addressed?

- Control experiments : Verify assay conditions (pH, temperature) and compound stability (e.g., HPLC purity checks post-assay) .

- Target specificity profiling : Screen against off-target receptors (e.g., 5-HT or dopamine receptors) to rule out cross-reactivity .

- Statistical replication : Use ≥3 independent replicates and meta-analysis of published data (e.g., mitoNEET agonist studies) .

Q. What in vivo models are suitable for studying the therapeutic potential of this compound derivatives?

Q. What enzymatic assays are validated for studying mitoNEET agonism in this compound class?

Q. How can molecular docking simulations guide the design of this compound analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.